![molecular formula C17H34 B1236643 8Z-Heptadecene](/img/structure/B1236643.png)
8Z-Heptadecene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8Z-Heptadecene is a hydrocarbon.
Scientific Research Applications
Petrochemical Industry Applications
- 8-Heptadecene is produced through the decarboxylation of oleic acid using various catalysts. This process is significant in the petrochemical industry, demonstrating the importance of reaction temperature on product yield (Gasanov et al., 2014).
Natural Products and Pheromones
- Heptadecene-8 is a key component in natural products. It's found in various vegetable oils and is a natural repellent produced by bees. This compound plays a role in controlling mite populations in bee colonies. Additionally, it's found in the sex pheromones of several insects and in other biologically active compounds (Gasanov et al., 2014).
Metabolism in Marine Organisms
- In red algae like Pyropia, 8-heptadecene forms a significant portion of volatile compounds. It's a metabolite of eicosapentaenoic acid, catalyzed by enzymes including a heme lipoxygenase-like enzyme. This finding highlights its specific metabolic role in these organisms (Zhang et al., 2013).
Microalgal Biofuel Production
- In microalgae, a light-dependent pathway converts C16 and C18 fatty acids to alkanes or alkenes, including 8-heptadecene. This process is essential for lipid-based biofuel production in microalgae (Sorigué et al., 2016).
Food Industry Applications
- Volatile long-chain hydrocarbons like 8-heptadecene serve as marker compounds in irradiated cashew nuts. Their concentration is persistent and increases linearly with radiation dose, which is valuable for monitoring and quality assurance in the food industry (Bhattacharjee et al., 2003).
Marine Biology
- In marine green alga Bryopsis maxima, (Z)-8-heptadecene is released after mechanical wounding. This discovery contributes to understanding the defensive mechanisms in marine plants (Akakabe et al., 2007).
Bee Colony Health
- The alkene (Z)-8-heptadecene is found to inhibit the reproduction of Varroa destructor, a parasite in bee colonies. This compound, when applied in bee colonies, leads to a reduction in the number of offspring and potentially mated daughters of this parasite (Milani et al., 2004).
properties
Product Name |
8Z-Heptadecene |
---|---|
Molecular Formula |
C17H34 |
Molecular Weight |
238.5 g/mol |
IUPAC Name |
(Z)-heptadec-8-ene |
InChI |
InChI=1S/C17H34/c1-3-5-7-9-11-13-15-17-16-14-12-10-8-6-4-2/h15,17H,3-14,16H2,1-2H3/b17-15- |
InChI Key |
BIQKRILZMDQPHI-ICFOKQHNSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC |
SMILES |
CCCCCCCCC=CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC |
synonyms |
(Z)-8-heptadecene 8-heptadecene |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.